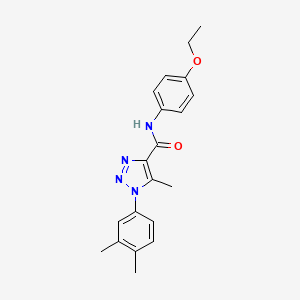
N'-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboximidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboximidamide hydrochloride, also known as BH3I-1, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the E3 ubiquitin ligase MDM2, which plays a critical role in regulating the activity of the tumor suppressor protein p53. BH3I-1 has been shown to activate p53 and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Mecanismo De Acción
N'-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboximidamide hydrochloride binds to the hydrophobic pocket of MDM2, which is responsible for binding to p53. This prevents the interaction between MDM2 and p53, leading to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
N'-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboximidamide hydrochloride has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N'-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboximidamide hydrochloride has been shown to inhibit tumor growth in mouse models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboximidamide hydrochloride is its high potency and selectivity for MDM2. It has been shown to be effective at low micromolar concentrations, making it a valuable tool for studying the MDM2-p53 pathway in cancer. However, one limitation of N'-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboximidamide hydrochloride is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N'-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboximidamide hydrochloride. One area of interest is the development of new inhibitors of MDM2 with improved potency and selectivity. Another area of interest is the use of N'-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboximidamide hydrochloride in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the use of N'-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboximidamide hydrochloride in preclinical studies to evaluate its potential as a cancer therapeutic is an important future direction.
Métodos De Síntesis
N'-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboximidamide hydrochloride can be synthesized using a simple and efficient method. The starting material is 2,3-dihydro-1,4-benzodioxine-2-carboximidamide, which is commercially available. The synthesis involves the reaction of this compound with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain N'-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboximidamide hydrochloride in high yield and purity.
Aplicaciones Científicas De Investigación
N'-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboximidamide hydrochloride has been extensively used in scientific research to study the role of MDM2-p53 pathway in cancer. It has been shown to induce apoptosis in cancer cells by activating p53 and inhibiting the anti-apoptotic protein Bcl-2. N'-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboximidamide hydrochloride has also been used to study the mechanism of action of other small molecule inhibitors of MDM2, as well as to develop new inhibitors with improved potency and selectivity.
Propiedades
IUPAC Name |
N'-hydroxy-2,3-dihydro-1,4-benzodioxine-3-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.ClH/c10-9(11-12)8-5-13-6-3-1-2-4-7(6)14-8;/h1-4,8,12H,5H2,(H2,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEYHNSGUQNWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=NO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)/C(=N\O)/N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-2,3-dihydro-1,4-benzodioxine-3-carboximidamide;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(benzyloxy)benzyl]piperidine](/img/structure/B5731566.png)




![2-(3,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5731589.png)


![methyl 5-[(2-methoxy-4-propylphenoxy)methyl]-2-furoate](/img/structure/B5731616.png)

![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5731623.png)
![N'-[(2,4-dimethylphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5731630.png)
